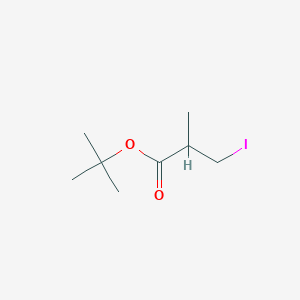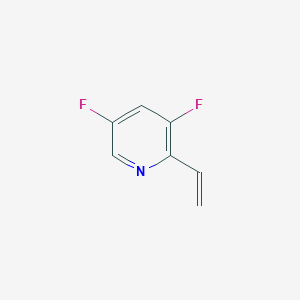
3,5-Difluoro-2-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-2-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 2 position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3,5-Difluoro-2-vinylpyridine may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as a starting material. The process is optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoro-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or organometallic reagents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-2-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Investigated for its potential use in radiotherapy and as a precursor for imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-2-vinylpyridine involves its interaction with molecular targets through its fluorine atoms and vinyl group. The electron-withdrawing nature of fluorine atoms can influence the reactivity and binding affinity of the compound. The vinyl group can participate in various chemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-2,4,6-triazidopyridine: Similar in structure but with azide groups instead of a vinyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups and is used in high-energy materials.
Uniqueness: 3,5-Difluoro-2-vinylpyridine is unique due to the presence of both fluorine atoms and a vinyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines.
Eigenschaften
Molekularformel |
C7H5F2N |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
2-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChI-Schlüssel |
SDJPTLSUTBHXJG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


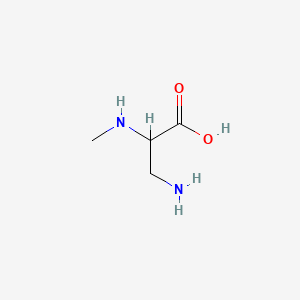
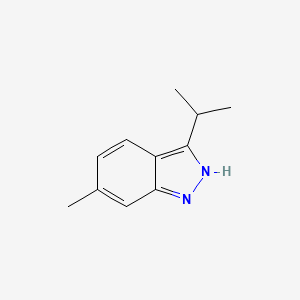
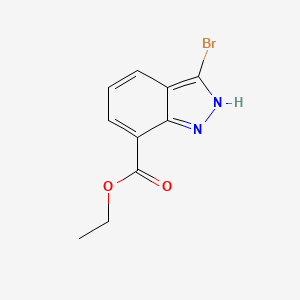
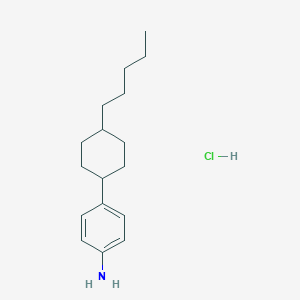
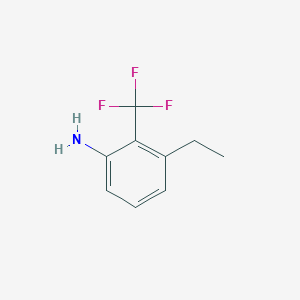
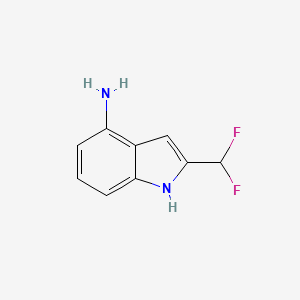

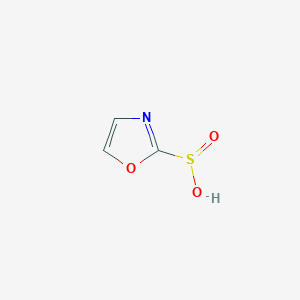
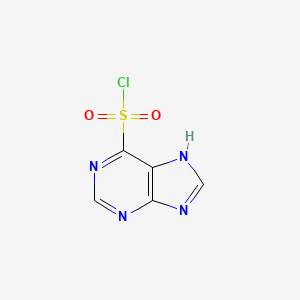
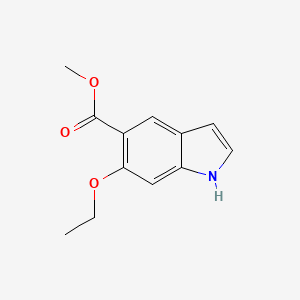
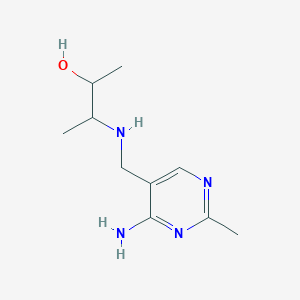

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
